Arbutamine hydrochloride
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Overview
Description
Arbutamine Hydrochloride is the hydrochloride salt form of arbutamine, a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. Arbutamine binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, arbutamine mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.
Scientific Research Applications
1. Diagnostic Uses in Cardiology
Arbutamine hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used in echocardiography and diagnostic coronary angiography. Arbutamine activates beta-1 adrenergic receptors in the myocardium, increasing heart rate and the force of myocardial contraction. This mimics the cardiac stress caused by exercise, potentially provoking myocardial ischemia in patients with coronary artery disease, which is crucial for diagnostic purposes (Definitions, 2020).
2. Analytical Method Development
In the realm of analytical chemistry, methods have been developed for the estimation of metal impurities in pharmaceuticals like Dobutamine Hydrochloride, a compound similar to Arbutamine. Techniques like inductively coupled plasma mass spectrometry (ICPMS) are employed to precisely estimate metal impurities in these pharmaceuticals, demonstrating the importance of Arbutamine in analytical research (Sayyad Ali & T. Mondal, 2021).
3. Comparative Studies in Pharmacology
Comparative studies in pharmacology often involve Arbutamine. For instance, research comparing the effects of Arbutamine with exercise in humans revealed that Arbutamine simulates some physiological responses to exercise, although these responses are less marked than during conventional exercise, suggesting its main action is to increase central drive rather than establish peripheral demand (S. L. Lovell et al., 2000).
4. Investigating Cardiac Function
Arbutamine has been used in investigating cardiac function, particularly in identifying viable myocardium after acute myocardial infarction (AMI). Studies like these evaluate the safety and efficacy of Arbutamine in identifying contractile reserve and predicting functional improvement after AMI (L. Pierard et al., 2001).
5. Myocardial Perfusion Imaging
Arbutamine stress perfusion imaging is significant in myocardial perfusion imaging. Studies have investigated the effects of Arbutamine on myocardial blood flow and MIBI uptake in the presence of coronary artery stenosis, providing insights into how Arbutamine-induced flow heterogeneity is interpreted in medical imaging (M. Ruiz et al., 2002).
properties
CAS RN |
125251-66-3 |
---|---|
Product Name |
Arbutamine hydrochloride |
Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |
InChI Key |
ATBUNPBAFFCFKY-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |
SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Appearance |
Solid powder |
Other CAS RN |
125251-66-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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